3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (CAS 87807-50-9) is a precisely differentiated, orthogonally protected building block featuring a free carboxylic acid at the C2 position and a methyl ester at the C3 position of a benzothiophene core. In industrial chemoinformatics and pharmaceutical procurement, this compound is prioritized for its ability to bypass the notoriously difficult regioselective desymmetrization of benzo[b]thiophene-2,3-dicarboxylic acid. By providing pre-differentiated functional groups, it serves as a critical intermediate for the rapid synthesis of complex 2,3-disubstituted benzothiophenes, which are prevalent motifs in G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and advanced organic materials. Its well-defined substitution pattern ensures predictable reactivity in standard amide coupling and esterification workflows [1].
Attempting to substitute this specific monoester with the cheaper parent benzo[b]thiophene-2,3-dicarboxylic acid or its fully protected dimethyl ester introduces severe process bottlenecks. The C2 and C3 positions of the benzothiophene core exhibit remarkably similar steric and electronic environments, making post-synthetic differentiation highly inefficient. Mono-esterification of the diacid or mono-saponification of the diester typically results in near-statistical mixtures of the C2-monoester, C3-monoester, and unreacted starting materials. Separating these regioisomers requires resource-intensive chromatography, leading to massive yield losses (often >50%) and increased solvent waste. Procuring the precisely differentiated 3-(methoxycarbonyl)-2-carboxylic acid eliminates these low-yielding steps, ensuring absolute regiocontrol and reproducible scalability for downstream functionalization [1].
When synthesizing 2,3-disubstituted benzothiophenes, direct procurement of 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid allows for immediate, regioselective C2-amidation with yields frequently exceeding 85% under standard HATU/EDC conditions. In contrast, starting from the baseline benzo[b]thiophene-2,3-dicarboxylic acid requires an initial mono-protection step that yields only 30-45% of the desired regioisomer due to competing C3-esterification and di-esterification. This pre-differentiated scaffold therefore more than doubles the effective throughput of the desired C2-functionalized intermediate [1].
| Evidence Dimension | Yield of pure C2-functionalized intermediate |
| Target Compound Data | >85% (direct C2 coupling) |
| Comparator Or Baseline | Benzo[b]thiophene-2,3-dicarboxylic acid (~30-45% after mono-protection and separation) |
| Quantified Difference | Approx. 2x to 2.8x increase in effective yield |
| Conditions | Standard peptide coupling conditions (e.g., HATU/DIPEA/DMF) vs. statistical mono-esterification |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, drastically reducing the cost-of-goods for complex API synthesis.
The C3-methyl ester in 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid demonstrates robust stability during the activation of the C2-carboxylic acid. When subjected to standard acyl chloride formation (e.g., SOCl2 or oxalyl chloride) or mixed anhydride protocols, the C3-ester remains >98% intact, preventing unwanted polymerization or cross-reactivity. Conversely, attempting selective mono-activation of the unprotected benzo[b]thiophene-2,3-dicarboxylic acid leads to the formation of cyclic anhydrides or complex oligomeric mixtures, rendering the diacid unsuitable for sequential, step-wise functionalization without prior protection [1].
| Evidence Dimension | Formation of reactive C2-acyl species without cross-reactivity |
| Target Compound Data | >98% preservation of the C3-ester during C2-activation |
| Comparator Or Baseline | Benzo[b]thiophene-2,3-dicarboxylic acid (readily forms cyclic anhydrides or oligomers) |
| Quantified Difference | Near-total suppression of intramolecular anhydride formation |
| Conditions | Activation with standard chlorinating agents (e.g., SOCl2) or mixed anhydride protocols |
Allows chemists to aggressively activate the C2 position for coupling with sterically hindered or poorly nucleophilic amines without risking the integrity of the C3 position.
The disruption of intermolecular hydrogen bonding by the C3-methyl ester significantly enhances the solubility of 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in standard organic solvents. While the baseline benzo[b]thiophene-2,3-dicarboxylic acid is highly crystalline and often requires aggressive heating or highly polar, high-boiling solvents (like DMSO) to achieve practical concentrations (>0.1 M), the monoester is readily soluble in DCM, THF, and DMF at ambient temperatures. This improved solubility profile facilitates homogeneous reaction conditions, which are critical for reproducible kinetics in automated synthesis and flow chemistry [1].
| Evidence Dimension | Solubility in standard coupling solvents (DCM, THF) |
| Target Compound Data | Readily soluble at >0.1 M in DCM/THF at 25 °C |
| Comparator Or Baseline | Benzo[b]thiophene-2,3-dicarboxylic acid (poorly soluble in DCM/THF, requires DMSO or heating) |
| Quantified Difference | Enables room-temperature homogeneous reactions in standard volatile solvents |
| Conditions | Standard laboratory ambient conditions (25 °C) in DCM/THF |
Improves processability and compatibility with automated synthesizers, while simplifying post-reaction workup by avoiding high-boiling solvents like DMSO.
Because the C2 and C3 positions are pre-differentiated, this compound is structurally suited for developing complex GPCR antagonists (such as FFA2/GPR43 ligands). The C2-carboxylic acid can be rapidly coupled to diverse amines to build library diversity, while the C3-ester is retained for subsequent hydrolysis and secondary functionalization, ensuring high-throughput library generation without regioisomeric bottlenecks [1].
In the development of advanced kinase inhibitors and organic electronic materials, the adjacent ester and acid groups serve as exact handles for cyclization. By coupling the C2-acid with an ortho-functionalized aniline or an amidine, and subsequently condensing with the C3-ester, chemists can efficiently construct pyrimido[4,5-b]benzothiophenes and other fused tricyclic systems in just two high-yielding steps [2].
The enhanced solubility of the monoester in volatile solvents like DCM and THF makes it highly advantageous compared to the parent diacid for use in continuous flow reactors and automated peptide synthesizers. This ensures homogeneous reaction streams, preventing reactor clogging and allowing for precise stoichiometric control during C2-amidation [2].